molecular formula C18H28 B8453384 Cyclododecylbenzene CAS No. 15971-88-7

Cyclododecylbenzene

Cat. No. B8453384
CAS RN: 15971-88-7
M. Wt: 244.4 g/mol
InChI Key: NKFNKCQNUBQGQP-UHFFFAOYSA-N
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Patent
US06720462B2

Procedure details

Both the preparation of the starting material prepared by alkylation, e.g. cumene, cyclohexylbenzene (in the Hock process, cyclohexylbenzene gives not acetone but cyclohexanone) and cyclododecylbenzene (in the Hock process, cyclododecylbenzene gives cyclododecanone), and the acid-catalysed cleavage and rearrangement to phenol which follow the oxidation step generally proceed with high selectivity to give high yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)CCC[CH2:12][CH2:11]1.CC(C)=[O:24]>>[C:1]1(=[O:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:9][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:10][CH2:11][CH2:12][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Both the preparation of the starting material

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1(CCCCCCCCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.